molecular formula C20H24N4O4S B2825701 7-ethyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1421499-45-7

7-ethyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

Número de catálogo: B2825701
Número CAS: 1421499-45-7
Peso molecular: 416.5
Clave InChI: AZYIFOPCHODTJY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Ethyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a sophisticated chemical hybrid designed for advanced medicinal chemistry and drug discovery research. This compound features a dihydropyrimidothiazinone core, a scaffold recognized for its significant bioactive properties. Scientific literature indicates that such thiazine and pyrimidine-fused heterocycles exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antitubercular, and antiviral effects . The structural complexity of this core makes it a valuable template for investigating new therapeutic agents. The molecule is further functionalized with a furan-2-carbonyl piperazine moiety. The furan carbonyl group is of particular research interest, as similar derivatives have been explored as potential antagonists of 2-oxoglutarate (2OG), targeting iron-dependent enzymes . This suggests potential research applications for this compound in the field of hypoxia and enzyme inhibition, specifically concerning factors like Factor Inhibiting HIF-1 (FIH-1). Inhibiting such enzymes can stabilize Hypoxia-Inducible Factors (HIFs), a major transcription factor complex, thereby activating a protective cellular response against hypoxic and ischemic stress . The integration of these two privileged structures—the dihydropyrimidothiazinone and the furanoyl piperazine—into a single hybrid molecule is based on the molecular hybridization strategy. This approach aims to synergize the biological activities of both pharmacophores, potentially leading to enhanced efficacy, multi-target action, and the circumvention of drug resistance . This product is intended for use in biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex chemical entities. It is offered with high purity and quality to ensure reliable and reproducible research outcomes. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

IUPAC Name

7-ethyl-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-3-15-13(2)21-20-24(18(15)26)11-14(12-29-20)17(25)22-6-8-23(9-7-22)19(27)16-5-4-10-28-16/h4-5,10,14H,3,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYIFOPCHODTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrimidothiazine vs. Pyridopyrimidinones

The pyrimidothiazine core in the target compound differs from pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 44g in ), which lack the sulfur atom and exhibit a pyridine ring instead. This substitution may alter electronic properties and bioavailability. For instance, sulfur in the thiazine ring could enhance π-stacking interactions, while pyridopyrimidinones might offer better solubility due to their oxygen-rich core .

Thiazolo[5,4-d]pyrimidine Derivatives

Compounds like those in feature a thiazolo-pyrimidine core with piperazine or piperidine tails. While structurally distinct from the target compound, these analogs demonstrate the importance of the piperazine moiety in modulating bioactivity, particularly in kinase inhibition .

Piperazine Substituent Modifications

The target compound’s piperazine group is substituted with a furan-2-carbonyl unit, whereas analogs like 7-ethyl-8-methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one () replace furan with a pyridin-2-yl group. Key differences include:

  • Pyridin-2-yl : Aromatic nitrogen may enhance π-π stacking but reduce solubility compared to furan .

Computational Similarity Analysis

Using Tanimoto coefficients (), the target compound’s similarity to known bioactive molecules can be quantified. For example:

  • Aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor), suggesting structural analogs of the target compound might share epigenetic regulatory activity .
  • Molecular fingerprint comparisons () could prioritize kinase inhibitors with shared substructures, such as the piperazine-carbonyl group .

Physicochemical and Pharmacokinetic Properties (Hypothetical Analysis)

While explicit data for the target compound is unavailable, trends from analogs suggest:

Property Target Compound (Furan Substituent) Pyridin-2-yl Analog () Thiazolo-pyrimidine ()
Molecular Weight (g/mol) ~450 (estimated) ~460 ~400–450
logP ~2.5 (moderate lipophilicity) ~3.0 ~2.8
Hydrogen Bond Acceptors 8 7 6–8
Solubility Moderate (polar furan group) Low (aromatic pyridine) Moderate

Note: Values are extrapolated from similar compounds in –4.

Q & A

Advanced Question

  • Molecular Dynamics (MD) : Simulate solubility and logP using software like Schrödinger’s Desmond .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate bioavailability and toxicity .

How can reaction scalability be addressed without compromising purity?

Advanced Question

  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer for large-scale piperazine coupling .
  • In-Line Monitoring : PAT (Process Analytical Technology) tools (e.g., FTIR probes) track reaction progress in real time .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer scale-up .

What are the challenges in synthesizing enantiomerically pure forms of this compound?

Advanced Question

  • Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .
  • Crystallization-Induced Diastereomerism : Convert racemates to diastereomeric salts with chiral acids (e.g., tartaric acid) .

How can researchers validate the compound’s stability under varying storage conditions?

Advanced Question

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
  • HPLC Purity Monitoring : Track degradation products (e.g., hydrolyzed furan or piperazine rings) over time .
  • Solid-State NMR : Assess crystallinity changes impacting stability during storage .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.